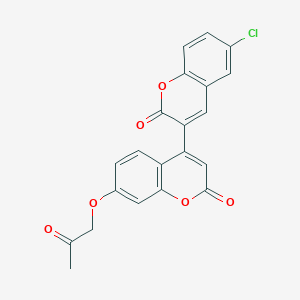

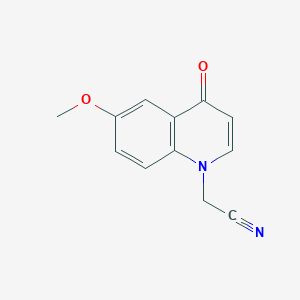

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 860786-19-2](/img/structure/B2610041.png)

2-{4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position. This molecule also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the synthesis of trifluoromethylpyridines, a key structural motif in this molecule, has been reported in the literature . The synthesis involves the use of various reagents and catalysts, and the reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy can be used to analyze the vibrational spectra of the molecule . Additionally, nuclear magnetic resonance (NMR) spectroscopy can be used to determine the chemical shifts of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, the compound may undergo Pd-catalyzed coupling reactions . Additionally, the compound may participate in oxidative cyclization reactions, leading to the formation of new cyclic structures .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the trifluoromethyl group and the pyridine ring could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anti-inflammatory Activities : A study by Gadegoni and Manda (2013) explored the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. These compounds were tested for their antimicrobial and anti-inflammatory activities, showing potential in the development of new therapeutic agents Gadegoni & Manda, 2013.

Chemical Transformations and Syntheses : Research on the acylation of specific nitriles leading to the synthesis of pyrrol-3-ones has been reported by Chalyk et al. (2009), indicating the versatility of related compounds in synthetic organic chemistry Chalyk, Tverdokhlebov, & Iminov, 2009.

Development of Biheterocyclic Compounds : Demirbaş et al. (2010) described the synthesis and antimicrobial activities of new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties. These findings underscore the potential of such compounds in creating new antimicrobial agents Demirbaş et al., 2010.

Pharmacological Studies : A pharmacological study by Dave et al. (2007) focused on thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, providing insights into the antimicrobial and antitubercular activities of these compounds Dave, Purohit, Akbari, & Joshi, 2007.

Structural and Luminescent Properties

- Luminescent Properties : Qin et al. (2012) investigated one-dimensional coordination polymers generated from a new triazole bridging ligand and HgX2 (X = Cl, Br, and I), characterizing their structural and luminescent properties. Such research highlights the potential application of triazole derivatives in materials science Qin et al., 2012.

Future Directions

Properties

IUPAC Name |

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N6O/c1-7-19-21(4-3-17)11(23)22(7)20(2)10-9(13)5-8(6-18-10)12(14,15)16/h5-6H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVOQOWFIWVEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820610 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(2-Amino-2-oxoethyl)azepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2609961.png)

![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)

![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)

![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)

![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)